molecular formula C10H8ClFO3 B125515 4-(4-Chloro-3-fluorophenyl)-4-oxobutanoic acid CAS No. 142048-54-2

4-(4-Chloro-3-fluorophenyl)-4-oxobutanoic acid

Cat. No. B125515
M. Wt: 230.62 g/mol
InChI Key: IRQZAGWHZPBKOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, including enzymatic reduction and ring-opening reactions. For instance, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to its corresponding hydroxy derivative has been achieved using Escherichia coli cells expressing an aldehyde reductase gene from yeast, indicating the potential for biocatalytic synthesis methods . Another synthesis approach involves the ring-opening reaction of itaconic anhydride with 3-aminoacetophenone to produce a compound with a similar oxobutanoic acid moiety . These methods suggest possible synthetic routes for the target compound that could be explored.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including FT-IR, NMR, and single-crystal X-ray diffraction . The presence of intramolecular hydrogen bonds and the conformation of protons in these compounds have been confirmed, which could be indicative of the structural features of 4-(4-Chloro-3-fluorophenyl)-4-oxobutanoic acid. Additionally, the molecular structure and possibilities of photocyclization have been discussed for compounds with similar phenyl and oxobutanoic acid groups .

Chemical Reactions Analysis

The reactivity of compounds with similar functional groups has been explored in various contexts. For example, a compound with an aroylacrylic acid moiety has been used as a reagent for the spectrophotometric and fluorimetric determination of aliphatic thiol drugs . This suggests that the target compound may also participate in selective reactions with thiols or other nucleophiles. Furthermore, the interaction of a related compound with DNA has been studied, revealing an intercalative binding mode . Such interactions could be relevant for the target compound's potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally similar compounds have been extensively studied. The enzymatic reduction of ethyl 4-chloro-3-oxobutanoate in an organic solvent-water diphasic system has been investigated, providing insights into the solubility and stability of the compound in different phases . The thermal and magnetic properties of complexes formed with related compounds have also been characterized, which could inform the stability and potential applications of the target compound . Additionally, the nonlinear optical properties of a semi-organometallic crystal containing an oxobutanoic acid derivative have been reported, suggesting possible applications in optoelectronics .

properties

IUPAC Name

4-(4-chloro-3-fluorophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO3/c11-7-2-1-6(5-8(7)12)9(13)3-4-10(14)15/h1-2,5H,3-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQZAGWHZPBKOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCC(=O)O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373959
Record name 4-(4-chloro-3-fluorophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloro-3-fluorophenyl)-4-oxobutanoic acid

CAS RN

142048-54-2
Record name 4-(4-chloro-3-fluorophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 142048-54-2
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